

(5-Bromopyrimidin-4-yl)methanol solubility parameters

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Compound of Interest

Compound Name: (5-Bromopyrimidin-4-yl)methanol

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An In-Depth Technical Guide to the Solubility Parameters of **(5-Bromopyrimidin-4-yl)methanol**

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. **(5-Bromopyrimidin-4-yl)methanol**, a key heterocyclic building block, presents a unique solubility profile due to its combination of a polarizable bromine atom, basic nitrogen centers, and a hydrogen-bonding hydroxyl group. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility parameters of **(5-Bromopyrimidin-4-yl)methanol**. We delve into the theoretical underpinnings of Hildebrand and Hansen solubility parameters, present detailed, field-proven experimental protocols for solubility determination, and explore the critical factors influencing its behavior in various solvent systems. This document is intended for researchers, chemists, and formulation scientists seeking to harness a deep understanding of solubility to accelerate pharmaceutical development.

Introduction: Why Solubility Parameters Matter

In the landscape of pharmaceutical development, the adage "like dissolves like" is a foundational principle. However, quantifying this "likeness" is a complex challenge. Solubility parameters provide a robust, numerical framework to predict and understand the interactions between a solute, such as **(5-Bromopyrimidin-4-yl)methanol**, and various solvents. An

accurate understanding of these parameters is not merely an academic exercise; it is essential for practical applications including:

- Solvent Selection: Optimizing solvents for chemical synthesis, recrystallization, and purification to maximize yield and purity.
- Formulation Design: Identifying suitable excipients and carrier systems to ensure drug stability and achieve desired dissolution profiles.[\[1\]](#)
- Bioavailability Prediction: Poor aqueous solubility is a primary contributor to low bioavailability, a major cause of failure for new drug candidates.[\[2\]](#)[\[3\]](#) Early characterization allows for proactive implementation of solubility enhancement techniques.[\[2\]](#)

This guide will equip the reader with both the theoretical knowledge and the practical methodologies required to fully characterize the solubility of **(5-Bromopyrimidin-4-yl)methanol**.

The Theoretical Framework of Solubility

While direct experimental measurement is the gold standard, theoretical models provide a predictive foundation for understanding solubility.

The Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is the original, one-dimensional approach to quantifying solvency. It is defined as the square root of the cohesive energy density (CED), which is the energy required to separate molecules from one another to an infinite distance.[\[4\]](#)[\[5\]](#)[\[6\]](#)

$$\delta = (\text{CED})^{1/2} = ((\Delta H_v - RT) / V_m)^{1/2}$$

Where:

- ΔH_v = Enthalpy of vaporization
- R = Ideal gas constant
- T = Temperature

- V_m = Molar volume

Causality and Limitations: The core principle is that two substances are miscible if their Hildebrand parameters are closely matched.[\[6\]](#) However, this model assumes that all intermolecular interactions are non-specific dispersion forces. This is a significant limitation for a molecule like **(5-Bromopyrimidin-4-yl)methanol**, which exhibits strong polar and hydrogen-bonding interactions. Relying solely on the Hildebrand parameter for such a compound can be misleading.[\[7\]](#)

The Hansen Solubility Parameters (HSP)

To address the shortcomings of the Hildebrand model, Charles Hansen proposed a three-component approach that dissects the total cohesive energy into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[\[8\]](#)

$$\delta^2_{\text{Total}} = \delta^2_{\text{D}} + \delta^2_{\text{P}} + \delta^2_{\text{H}}$$

- δD (Dispersion): Arises from temporary, induced dipoles (van der Waals forces). For **(5-Bromopyrimidin-4-yl)methanol**, the pyrimidine ring and bromine atom contribute significantly.
- δP (Polar): Represents permanent dipole-dipole interactions. The electronegative nitrogen and bromine atoms create a significant molecular dipole.
- δH (Hydrogen Bonding): Accounts for the energy of hydrogen bonds. The methanol moiety (-CH₂OH) acts as both a hydrogen bond donor and acceptor, making this a critical parameter.

These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." A solute is assigned a central point (its HSP values) and an interaction radius (R_0). A solvent is considered a "good" solvent if its own HSP coordinates fall within this spherical volume. The distance (R_a) between a solute (1) and a solvent (2) in Hansen space is calculated as:

$$R_a^2 = 4(\delta D_1 - \delta D_2)^2 + (\delta P_1 - \delta P_2)^2 + (\delta H_1 - \delta H_2)^2$$
[\[9\]](#)[\[10\]](#)

If $R_a < R_0$, dissolution is highly probable. This multi-dimensional approach provides a far more nuanced and accurate prediction for complex pharmaceutical molecules.

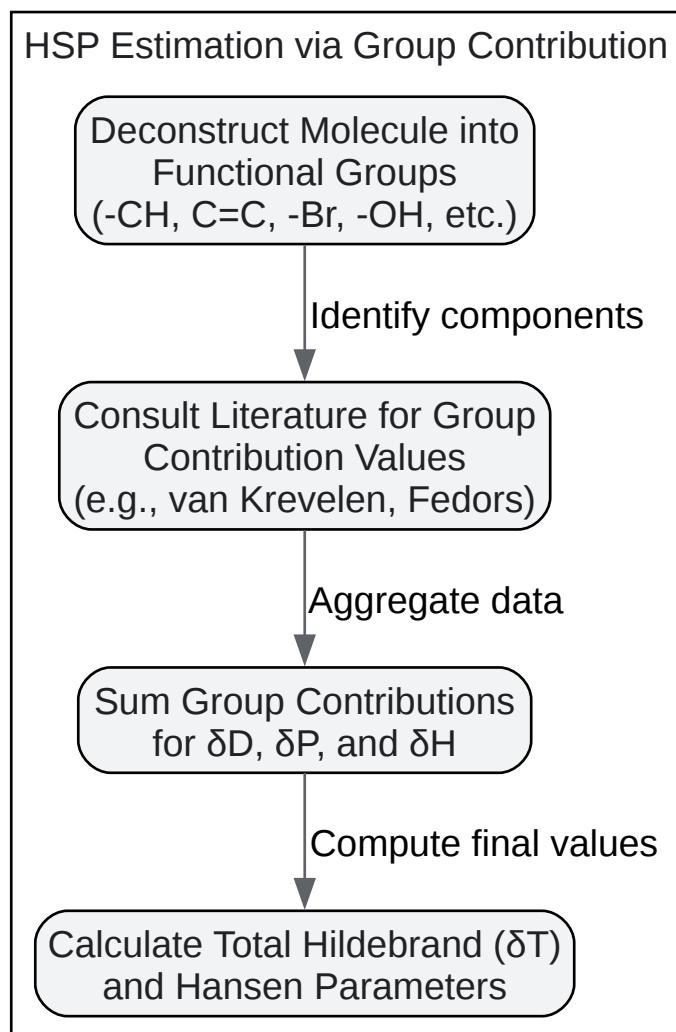
Physicochemical Properties and In Silico Estimation

Before embarking on experimental work, it is crucial to collate known physicochemical data and perform theoretical estimations.

Property	Value	Source
Molecular Formula	C ₅ H ₅ BrN ₂ O	[11]
Molecular Weight	189.01 g/mol	[11]
CAS Number	811450-15-4	[11] [12]
Storage	2-8°C	[11]

Note: Experimental data such as melting point and density for **(5-Bromopyrimidin-4-yl)methanol** are not consistently reported across public databases.

In Silico Estimation Workflow: In the absence of established HSP values, group contribution methods can provide a valuable starting point. This process involves dissecting the molecule into its constituent functional groups and summing their known contributions to δD , δP , and δH .



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Caption: Workflow for estimating Hansen Solubility Parameters (HSP) using group contribution methods.

Experimental Determination of Solubility

Experimental measurement remains the definitive method for characterizing solubility. The choice of method depends on the stage of development, required accuracy, and available resources.

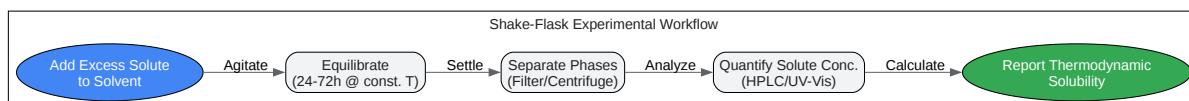
The Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound.[\[13\]](#)[\[14\]](#) It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Solubility Determination

- Preparation: Add an excess amount of solid **(5-Bromopyrimidin-4-yl)methanol** to a series of vials containing a known volume of the test solvent (e.g., water, ethanol, acetonitrile, buffer at a specific pH).
 - Expert Insight: The "excess" should be sufficient to maintain a solid phase throughout the experiment but not so much that it alters the solvent's properties.[\[13\]](#) Verifying the pH of the suspension at the beginning and end is critical, especially for buffered systems.[\[13\]](#)
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for an extended period (typically 24-72 hours).
 - Expert Insight: This long incubation is crucial to ensure the system reaches true thermodynamic equilibrium. Shorter times may lead to an overestimation of solubility if the initial dissolution rate is high, or an underestimation if dissolution is slow. A modified approach involves heating to accelerate dissolution followed by cooling and seeding to promote equilibration into the most stable polymorphic form.[\[15\]](#)
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
- Filtration/Centrifugation: Immediately separate the saturated solution from the undissolved solid. This is a critical step to prevent solid particles from artificially inflating the measured concentration.
 - Use a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.[\[16\]](#)
 - Alternatively, centrifuge the sample at high speed and carefully collect the supernatant.[\[17\]](#)
- Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent. Analyze the concentration of **(5-Bromopyrimidin-4-yl)methanol** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[\[14\]](#)[\[16\]](#)

- Self-Validation: The method is validated by creating a calibration curve with standard solutions of the compound at known concentrations. The measured concentration of the filtrate must fall within the linear range of this curve.
- Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.



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Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[16]

Potentiometric Titration

For ionizable compounds like **(5-Bromopyrimidin-4-yl)methanol**, potentiometric titration is a powerful technique to determine both the intrinsic solubility (S_0) of the neutral species and its acid dissociation constant (pK_a). The pyrimidine nitrogens can be protonated, making solubility pH-dependent.

Protocol: Potentiometric Titration for S_0 and pK_a

- Instrument Setup: Calibrate a pH electrode and an automated titrator system.
- Sample Preparation: Create a suspension of the compound in a solution with a known ionic strength.
- Titration: Titrate the suspension with a strong acid (e.g., HCl) to dissolve the compound by protonating the pyrimidine nitrogens. Then, perform a back-titration with a strong base (e.g., KOH).

- Data Analysis: Record the pH as a function of the volume of titrant added. The point at which the compound begins to precipitate during the back-titration is used, along with the pKa derived from the titration curve, to calculate the intrinsic solubility.[18]
 - Expert Insight: This method is advantageous as it can be automated and provides multiple key parameters (S_0 and pKa) from a single experiment, which is crucial for building a comprehensive biopharmaceutical profile.[18][19]

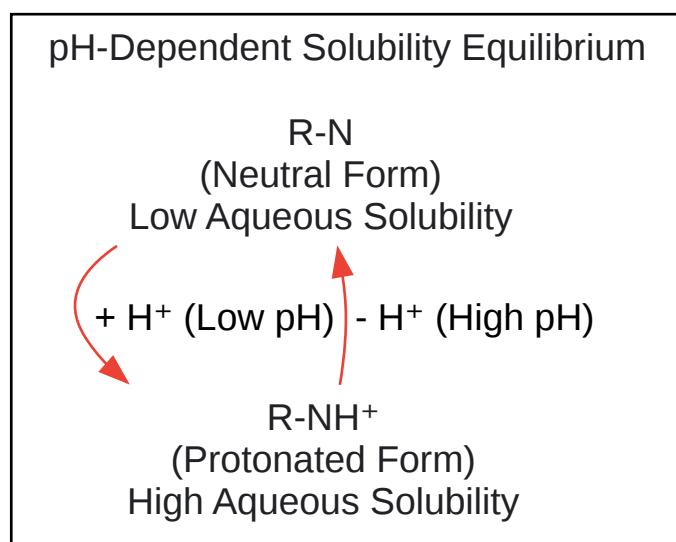
Critical Factors Influencing Solubility

The measured solubility is not an immutable constant but is influenced by several environmental and physical factors.

The Impact of pH

As a nitrogen-containing heterocycle, **(5-Bromopyrimidin-4-yl)methanol** is a weak base.[20] Its solubility in aqueous media is highly dependent on pH.[21]

- At low pH (acidic): The pyrimidine nitrogen atoms become protonated, forming a cationic species. This salt form is generally much more soluble in water than the neutral molecule.
- At high pH (basic): The compound exists predominantly in its neutral, less soluble form.



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Caption: Equilibrium shift of a basic compound like **(5-Bromopyrimidin-4-yl)methanol** with pH.

The Role of Polymorphism

Polymorphism is the ability of a solid to exist in multiple crystalline forms.^[3] These different polymorphs, despite having the same chemical composition, can exhibit significantly different physicochemical properties, including melting point, stability, and, critically, solubility and dissolution rate.^{[22][23]}

- Metastable vs. Stable Forms: Generally, a metastable polymorph is more soluble than the thermodynamically stable form.^[24] However, the metastable form can convert to the stable, less soluble form over time, especially in a solution.^[24]
- Implications: Failure to control polymorphism can lead to inconsistent results in solubility studies and unpredictable bioavailability in a final drug product.^[3] It is imperative during solubility studies to characterize the solid phase before and after equilibration (e.g., using PXRD or DSC) to identify any polymorphic transformations.

Conclusion

Characterizing the solubility parameters of **(5-Bromopyrimidin-4-yl)methanol** is a multi-faceted process that integrates theoretical prediction with rigorous experimental validation. While in silico tools and theoretical frameworks like Hansen Solubility Parameters provide an invaluable predictive lens, the gold-standard shake-flask method and advanced techniques like potentiometric titration are essential for generating the robust, definitive data required for pharmaceutical development. A thorough understanding of how factors such as pH and polymorphism influence solubility is critical for navigating the complexities of solvent selection, formulation, and ultimately, ensuring the therapeutic efficacy of drug candidates derived from this versatile chemical scaffold.

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